molecular formula C8H5Cl2N2O3- B1240465 (3,5-Dichlorophenyl)ureidoformate

(3,5-Dichlorophenyl)ureidoformate

Cat. No. B1240465
M. Wt: 248.04 g/mol
InChI Key: XWCIJFKZPJAVKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)ureidoformate is a monocarboxylic acid anion.

Scientific Research Applications

Biotransformation by Fungi

A study by Pothuluri et al. (2000) explored the biotransformation of vinclozolin, a compound related to (3,5-Dichlorophenyl)ureidoformate, by the fungus Cunninghamella elegans. The study identified major metabolites and their structures, providing insight into the metabolic pathways involved.

Synthesis of Ureidoformamides

The synthesis of dihydrothiophene ureidoformamides, similar in structure to (3,5-Dichlorophenyl)ureidoformate, was studied by Lu, Zeng, and Cai (2011). They developed an environmentally friendly and efficient method, free of catalysts and toxic solvents, suitable for large-scale operations.

Ureido Benzenesulfonamides in Medicine

Research by Lolak et al. (2019) focused on novel ureido benzenesulfonamides, structurally related to (3,5-Dichlorophenyl)ureidoformate, as potent inhibitors of human carbonic anhydrase isoforms. These findings have implications for treating diseases like cancer.

Mitochondrial Toxicity Studies

A study by Lima et al. (2022) investigated the molecular effects of diuron, a related compound, on rat urothelial mitochondria. This research provided insights into mitochondrial dysfunction as an initiating event in cellular damage.

Chitin Synthesis Inhibition

Research by Deul, Jong, and Kortenbach (1978) demonstrated how certain urea insecticides, structurally similar to (3,5-Dichlorophenyl)ureidoformate, inhibit chitin synthesis in insect larvae, offering potential for pest control.

Antimicrobial and Antitubercular Agents

Patel et al. (2006) in their study, referenced in ChemInform, synthesized thiazolidinones and azetidinones with ureido groups similar to (3,5-Dichlorophenyl)ureidoformate, exhibiting significant antimicrobial and antitubercular activities.

properties

Product Name

(3,5-Dichlorophenyl)ureidoformate

Molecular Formula

C8H5Cl2N2O3-

Molecular Weight

248.04 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)carbamoyl]carbamate

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-1-5(10)3-6(2-4)11-7(13)12-8(14)15/h1-3H,(H,14,15)(H2,11,12,13)/p-1

InChI Key

XWCIJFKZPJAVKD-UHFFFAOYSA-M

SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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